molecular formula C25H31OP B1465074 2-(Dicyclohexylphosphino)benzophenone CAS No. 256926-87-1

2-(Dicyclohexylphosphino)benzophenone

Cat. No. B1465074
M. Wt: 378.5 g/mol
InChI Key: NFAAYQZZHNIMDJ-UHFFFAOYSA-N
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Description

2-(Dicyclohexylphosphino)benzophenone , often abbreviated as DCPP , is a chemical compound with a complex structure. It belongs to the class of phosphine ligands and is commonly used in coordination chemistry and catalysis. The compound features a benzophenone core with a dicyclohexylphosphino group attached.



Synthesis Analysis

The synthesis of DCPP involves several steps. One common method is the Grignard reaction , where a Grignard reagent (such as phenylmagnesium bromide) reacts with benzophenone . Subsequently, the dicyclohexylphosphine is added to the reaction mixture, resulting in the formation of DCPP. The compound can be purified through recrystallization or column chromatography.



Molecular Structure Analysis

DCPP’s molecular formula is C~26~H~31~OP . Its structure consists of a central benzophenone moiety (two phenyl rings connected by a carbonyl group) with a dicyclohexylphosphino group attached to one of the phenyl rings. The phosphorus atom forms a coordination bond with the carbonyl carbon.



Chemical Reactions Analysis

DCPP participates in various chemical reactions:



  • Coordination Complex Formation : DCPP acts as a ligand, coordinating to metal ions in transition metal complexes. Its phosphine group donates electron density to the metal center.

  • Catalysis : DCPP-containing complexes serve as catalysts in organic transformations, such as hydrogenation, cross-coupling reactions, and asymmetric synthesis.

  • Substitution Reactions : The phosphine group can undergo substitution reactions, leading to modified ligands or new coordination complexes.



Physical And Chemical Properties Analysis


  • Melting Point : DCPP typically melts around 150-160°C .

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents like chloroform , ether , and acetone .

  • Color : DCPP appears as a white to pale yellow crystalline solid .


Scientific Research Applications

Photochemistry in Biological and Bioorganic Chemistry

Benzophenone (BP) photophores, including derivatives like 2-(Dicyclohexylphosphino)benzophenone, have significant applications in biological chemistry and bioorganic chemistry. Their unique photochemical properties enable light-directed covalent attachment processes. This is exploited in binding/contact site mapping, proteome profiling, and bioconjugation of biopolymers. BP photochemistry offers practical advantages such as low reactivity toward water and stability in ambient light, making it valuable in both academic and industrial research (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Sensor Technology for Food Packaging Materials

Benzophenone, a common photoinitiator in UV-cured inks for food packaging, can migrate into foodstuffs. An amperometric sensor based on molecularly imprinted polymer (MIP) has been developed for benzophenone detection in packaging materials. This technology represents an innovative approach to ensure food safety and quality control, highlighting the importance of benzophenone derivatives in analytical chemistry (Li, Guan, Dai, Tong, Zhao, Qi, Majeed, & Xu, 2012).

Catalysis in Organic Synthesis

In the realm of organic synthesis, benzophenone derivatives like 2-(Dicyclohexylphosphino)benzophenone are involved in catalytic processes. For instance, a study on a ruthenium catalyst containing a similar diphosphine ligand demonstrated its application in hydrogenation and ortho functionalization of benzophenone under various conditions. These catalysts are pivotal in facilitating a range of organic transformations, showcasing the versatility of benzophenone derivatives in catalysis (Drouin, Amoroso, Yap, & Fogg, 2002).

Environmental Remediation

Benzophenone derivatives are also significant in environmental applications, particularly in the removal of pollutants. For example, the study of the removal of UV filter Benzophenone-2 in aqueous solutions by ozonation provides insight into the treatment of water contaminated with similar compounds. Understanding the degradation pathways and intermediates of benzophenone derivatives is crucial for developing effective strategies for water treatment and environmental protection (Wang, Wang, Chen, Qu, & Wang, 2018).

Safety And Hazards


  • Toxicity : DCPP is generally considered low in toxicity. However, like any chemical, it should be handled with care.

  • Skin and Eye Irritation : Avoid direct skin or eye contact. Use appropriate protective equipment.

  • Environmental Impact : DCPP may persist in the environment due to its low water solubility.


Future Directions

Research on DCPP continues to explore its applications in catalysis, material science, and medicinal chemistry. Future studies may focus on:



  • Fine-Tuning Ligand Properties : Designing modified DCPP derivatives for specific catalytic reactions.

  • Biological Applications : Investigating DCPP-based metal complexes for potential medicinal uses.


properties

IUPAC Name

(2-dicyclohexylphosphanylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31OP/c26-25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)27(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAAYQZZHNIMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696511
Record name [2-(Dicyclohexylphosphanyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Dicyclohexylphosphino)phenyl)(phenyl)methanone

CAS RN

256926-87-1
Record name [2-(Dicyclohexylphosphanyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dicyclohexylphosphino)benzophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Fandrich, J Buller, H Memczak, W Stöcklein… - Electrochimica …, 2017 - Elsevier
This study introduces a thermally responsive, polymer-based electrode system. The key component is a surface-attached, temperature-responsive poly(oligoethylene glycol) …
Number of citations: 11 www.sciencedirect.com
T Jia - 2015 - search.proquest.com
Transition metal catalyzed CC bond and CS bond forming reactions offer a new opportunity to construct sulfur-containing compounds. However, preparation of sulfoxides through this …
Number of citations: 5 search.proquest.com

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